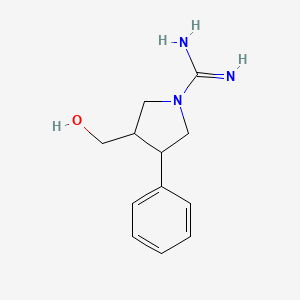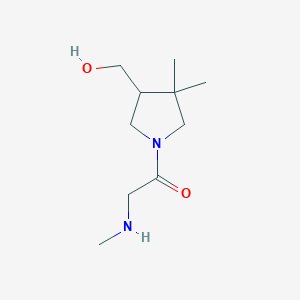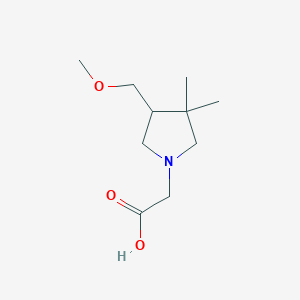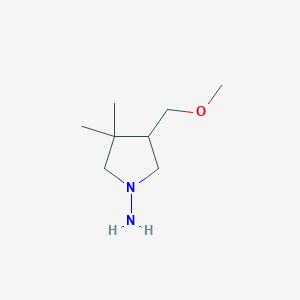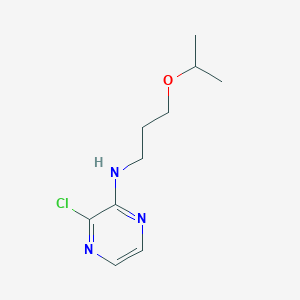
3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine
Overview
Description
3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Pyrazine derivatives, such as 3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine, play a crucial role in the synthesis of various organic materials due to their unique structural properties. An efficient method for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involves regio-selective amination reactions. These derivatives exhibit promising optical and thermal properties, making them potential candidates for optoelectronic applications. This approach utilizes dihalo-pyrrolopyrazines, converting them into 2-amino- or 3-amino-pyrrolopyrazines, with the method of amination affecting the product obtained. The extensive study of these compounds' physical properties indicates their potential in the development of organic materials for use in electronic devices (Puttavva Meti et al., 2017).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, pyrazine derivatives are key intermediates for synthesizing a wide array of heterocyclic compounds. For instance, the synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones showcases the versatility of pyrazine derivatives in forming complex heterocycles. These synthetic pathways often involve initial steps of amination or hydrazination, leading to the formation of diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (I. S. Arustamova & V. Piven, 1999).
Organic Synthesis Methodologies
The development of novel organic synthesis methodologies often leverages the unique reactivity of pyrazine derivatives. For example, the regioselective metalation of chloropyrazine leading to various disubstituted pyrazines underlines the strategic use of pyrazine derivatives in organic synthesis. This process allows for the introduction of various functional groups into the pyrazine core, enabling the synthesis of compounds with tailored properties for specific applications. Such methodologies are critical in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (A. Turck, L. Mojovic, & G. Quéguiner, 1988).
Bioactive Compound Synthesis
Pyrazine derivatives also serve as precursors in the synthesis of bioactive compounds. The synthesis and study of pyrazolo[3,4-d]pyridazine derivatives, for example, highlight the potential of pyrazine derivatives in medicinal chemistry. These compounds are synthesized through reactions involving pyrazine derivatives and have been tested for their biological activities, including antimicrobial and antitumor effects. Such research paves the way for the development of new therapeutic agents based on pyrazine scaffolds (F. El-Mariah, M. Hosny, & A. Deeb, 2006).
Properties
IUPAC Name |
3-chloro-N-(3-propan-2-yloxypropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-4-13-10-9(11)12-5-6-14-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWRLDRELYURLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
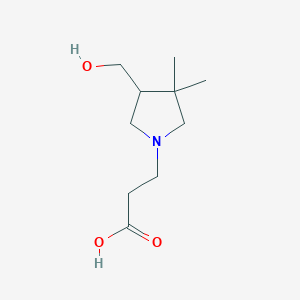
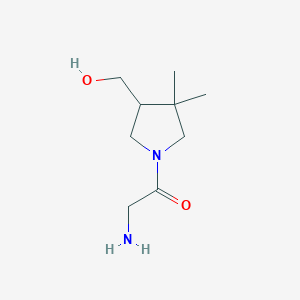
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
